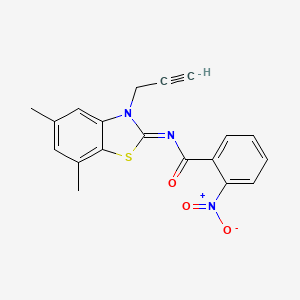

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-4-9-21-16-11-12(2)10-13(3)17(16)26-19(21)20-18(23)14-7-5-6-8-15(14)22(24)25/h1,5-8,10-11H,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBYOALSFXKHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 2-nitrobenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield various oxidized products.

Scientific Research Applications

Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Materials Science: Benzothiazole derivatives are known for their optical and electronic properties, which could be useful in the development of organic semiconductors, dyes, and sensors.

Industrial Chemistry: The compound could be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide” would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares structural motifs, physicochemical properties, and biological activities of the target compound with its analogs:

Key Observations:

- Nitrobenzamide moieties are associated with diverse bioactivities; anticonvulsant () and herbicidal () activities depend on additional substituents. Benzothiazole derivatives with carbamothioyl linkages () exhibit antibacterial properties, suggesting the benzothiazole core is critical for targeting microbial enzymes.

Physicochemical and Spectroscopic Properties

- Solubility: Ethanol solubility is common among nitrobenzamide derivatives (e.g., N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) due to hydrophobic substituents . Water insolubility limits bioavailability, necessitating formulation adjustments.

- Spectroscopy :

Biological Activity

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H16N3O3S |

| CAS Number | 868674-50-4 |

The biological activities of this compound are primarily attributed to its unique structural features. The benzothiazole core is known for its diverse pharmacological effects. The mechanisms through which this compound exerts its effects include:

- Antimicrobial Activity : The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Properties : It could induce apoptosis in cancer cells or inhibit cell division by targeting specific enzymes involved in these processes.

- Anti-inflammatory Effects : The compound might modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparative Studies

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Benzothiazole | Antimicrobial, anticancer | Basic structure known for diverse effects |

| 2-Nitrobenzamide | Anticancer | Similar nitro group |

| Prop-2-ynyl Derivatives | Varies | Alkyne functionality enhances reactivity |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In studies where N-(5,7-dimethyl-3-prop-2-ynyl) derivatives were tested against various bacterial strains, the compound showed promising results in inhibiting growth.

Anticancer Studies

In vitro studies have demonstrated that N-(5,7-dimethyl-3-prop-2-ynyl) derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Anti-inflammatory Properties

Preliminary studies suggest that this compound can reduce inflammation markers in animal models. It was observed to lower levels of TNF-alpha and IL-6 in treated subjects compared to controls.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial properties against E. coli.

- Methodology : Disc diffusion method was used.

- Results : The compound displayed a zone of inhibition comparable to standard antibiotics.

-

Case Study 2: Cancer Cell Apoptosis

- Objective : To assess the effect on MCF7 cell line.

- Methodology : MTT assay followed by flow cytometry analysis.

- Results : Significant reduction in cell viability and increased apoptosis rates were noted.

Q & A

What are the optimal synthetic routes for N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question

Synthesis typically involves coupling nitrobenzoyl chloride derivatives with substituted benzothiazole amines under inert atmospheres (e.g., nitrogen). Key steps include:

- Reagent Selection : Use anhydrous solvents (THF, pyridine) and catalysts like copper triflate for cyclization or coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/ethanol .

- Optimization : Adjust stoichiometry (equimolar ratios of amine and acyl chloride), temperature (room temperature to 110°C), and reaction time (overnight stirring) to maximize yield .

How can the structural identity of the compound be confirmed using spectroscopic techniques?

Basic Research Question

Methodological Approach :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1682 cm⁻¹ for amide I, nitro group vibrations at ~1520–1548 cm⁻¹, and C≡C stretch from the propargyl group at ~2100 cm⁻¹) .

- NMR :

- UV-Vis : Absorption maxima (~270–320 nm) due to π→π* transitions in the nitrobenzamide and benzothiazole moieties .

What methodologies are recommended for assessing purity and identifying impurities in this compound?

Advanced Research Question

Quality Control Strategies :

- TLC : Use silica gel GF254 plates with mobile phases like ethyl acetate/hexane (1:2); visualize under UV (254 nm) to detect impurities .

- HPLC : C18 column, acetonitrile/water gradient (70:30), UV detection at 280 nm. Validate with spiked impurity standards .

- Validation Parameters :

In pharmacological studies, what experimental models are suitable for evaluating biological activity?

Advanced Research Question

Anticonvulsant Activity Testing :

- In Vivo Models :

- Dose Optimization : Start with 50–100 mg/kg (oral/IP) based on structural analogs like N-(5-ethyl-thiadiazolyl)-2-nitrobenzamide, which showed 100% protection at 30 mg/kg .

- Mechanistic Studies : Electrophysiological assays (patch-clamp) to assess GABAergic or sodium channel modulation.

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Conflict Mitigation Strategies :

- Cross-Validation : Compare IR, NMR, and X-ray crystallography (if single crystals are available). For example, SHELX programs can refine crystal structures to resolve ambiguities .

- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to predict NMR/IR spectra and compare with experimental data .

- Impurity Analysis : TLC or HPLC-MS to detect byproducts interfering with spectral interpretation .

What computational methods support the prediction of reactivity and biological interactions?

Advanced Research Question

In Silico Tools :

- Molecular Docking (AutoDock, Glide) : Predict binding affinity to targets like GABA receptors or enzymes (e.g., carbonic anhydrase) .

- DFT Calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- MD Simulations (GROMACS) : Study stability in biological membranes or protein-ligand dynamics over 100+ ns trajectories.

How to establish a robust UV-Vis spectrophotometric method for quantitative analysis?

Basic Research Question

Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.